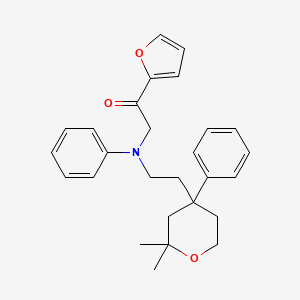
Glycoside O-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycoside O-4 is a type of glycoside, which is a compound formed from a sugar and another molecule via a glycosidic bond. Glycosides are widely found in nature and play crucial roles in various biological processes. This compound, in particular, is known for its unique properties and applications in different fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycoside O-4 typically involves the condensation of a sugar molecule with an alcohol or another sugar moiety through an oxygen atom. Common methods for preparing O-glycosides include the Michael reaction, Fischer reaction, Koenigs-Knorr reaction, Helferich reaction, and the Fusion method . These reactions often require specific conditions such as the presence of a catalyst, appropriate temperature, and solvent to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Enzymatic synthesis is also employed in some cases, where enzymes act as catalysts to facilitate the formation of glycosidic bonds .
化学反応の分析
Types of Reactions
Glycoside O-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding aldehydes or ketones, while reduction may produce alcohols .
科学的研究の応用
Glycoside O-4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in various biological processes, including cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of Glycoside O-4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which this compound is used .
類似化合物との比較
Glycoside O-4 can be compared with other glycosides such as:
O-Glycosides: Similar in structure but may differ in the type of sugar or aglycone moiety.
N-Glycosides: Contain a nitrogen atom in the glycosidic bond, leading to different chemical properties and biological activities.
C-Glycosides: Have a carbon atom in the glycosidic bond, often resulting in greater stability and different pharmacokinetics.
This compound is unique due to its specific structure and the resulting properties, making it valuable for various applications in research and industry.
特性
分子式 |
C39H62O15S |
|---|---|
分子量 |
803.0 g/mol |
IUPAC名 |
[(2R,3R,4R,5R,6R)-4-hydroxy-6-[(4S,5'R,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-2-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C39H62O15S/c1-17-9-12-39(48-16-17)18(2)28-26(53-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)51-36-34(32(44)33(20(4)50-36)54-55(45,46)47)52-35-31(43)30(42)29(41)19(3)49-35/h7,17-20,22-36,40-44H,8-16H2,1-6H3,(H,45,46,47)/t17-,18+,19+,20-,22+,23?,24?,25?,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39-/m1/s1 |
InChIキー |
OLKDMFRLDGBPQB-UXJBCRANSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@H](C[C@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)



![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)




![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

